Comprehensive Technical Guide to the Physicochemical Profile and Synthetic Utility of 2-Amino-3,5-dibromobenzophenone
Comprehensive Technical Guide to the Physicochemical Profile and Synthetic Utility of 2-Amino-3,5-dibromobenzophenone
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Amino-3,5-dibromobenzophenone (CAS: 69751-74-2)
Executive Summary
In modern medicinal chemistry, halogenated aromatic scaffolds are highly prized for their ability to participate in cross-coupling reactions and their unique steric and electronic properties in drug-target interactions. 2-Amino-3,5-dibromobenzophenone is a highly versatile, bifunctional intermediate. Featuring a primary amine, a carbonyl group, and two strategically positioned bromine atoms, this compound serves as a critical building block for synthesizing complex heterocycles, including quinazolines, benzodiazepines, and advanced cholesteryl ester transfer protein (CETP) inhibitors.
This whitepaper provides a rigorous analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and standardized protocols for its application in drug development.
Physicochemical Profiling and Structural Dynamics
Understanding the physicochemical baseline of 2-Amino-3,5-dibromobenzophenone is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability. The presence of the primary amine allows for intermolecular hydrogen bonding, which significantly elevates its melting and boiling points compared to non-aminated analogs.
Table 1: Core Physicochemical Data
| Property | Value | Scientific Implication / Causality |
| CAS Number | 69751-74-2 | Standardized registry identifier for procurement and safety tracking [2]. |
| Molecular Formula | C₁₃H₉Br₂NO | Dictates a high degree of halogenation, useful for subsequent Pd-catalyzed cross-coupling. |
| Molecular Weight | 355.02 g/mol | Heavy mass due to dibromination; requires careful stoichiometric calculation during scale-up [1]. |
| Melting Point | 97.1 – 97.8 °C | Indicates a stable crystalline lattice. Serves as a primary physical checkpoint for purity [3]. |
| Boiling Point | 459.7 °C (Predicted) | High boiling point reflects strong dipole-dipole interactions and hydrogen bonding [1]. |
| Density | 1.755 g/cm³ | High density is characteristic of polyhalogenated aromatic compounds [1]. |
| Flash Point | 231.8 °C | High thermal stability; safe for high-temperature reflux conditions in downstream synthesis [1]. |
Synthetic Methodology & Mechanistic Causality
The synthesis of 2-Amino-3,5-dibromobenzophenone is typically achieved via a highly efficient two-step process: an O-acylation/Friedel-Crafts reaction followed by regioselective electrophilic bromination.
Synthetic Workflow Visualization
Synthetic workflow for 2-Amino-3,5-dibromobenzophenone via acylation and bromination.
Step-by-Step Experimental Protocol
As an application scientist, it is crucial not just to follow a recipe, but to understand the thermodynamic and kinetic drivers of the reaction. This protocol is designed as a self-validating system [3].
Phase 1: One-Pot Friedel-Crafts Acylation
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Objective: Synthesize the 2-aminobenzophenone intermediate.
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Causality of Reagents: We utilize Polyphosphoric acid (PPA) as both the solvent and the catalyst. PPA is a powerful dehydrating agent that generates the highly reactive acylium ion from 2-aminobenzoic acid. Crucially, PPA allows this reaction to proceed without the need to protect the primary amine group, vastly streamlining the synthetic route.
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Protocol:
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Charge a reactor with 2-aminobenzoic acid and benzene in a 1:8 molar ratio. Rationale: Excess benzene acts as a solvent and drives the intermolecular reaction forward via mass action.
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Add PPA slowly under continuous stirring.
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Elevate the reaction temperature strictly to 80 °C and maintain for 9–10 hours.
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Self-Validation Checkpoint: Monitor the reaction via HPLC. The complete disappearance of the 2-aminobenzoic acid peak confirms the consumption of the acylium ion.
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Quench the reaction by pouring the mixture over crushed ice, neutralize, and extract the 2-aminobenzophenone intermediate (Expected yield: ~63.1%, Purity: >98%).
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Phase 2: Regioselective Electrophilic Bromination
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Objective: Di-brominate the intermediate at the 3 and 5 positions.
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Mechanistic Directing Effects: The -NH₂ group is strongly electron-donating and ortho/para directing. Conversely, the carbonyl group is electron-withdrawing and meta directing. Both functional groups synergistically direct the incoming electrophilic bromine to the 3 and 5 positions on the aniline ring.
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Protocol:
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Dissolve the 2-aminobenzophenone intermediate in a suitable halogenation solvent (e.g., glacial acetic acid).
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Introduce the brominating agent at a 1:2.5 molar ratio (intermediate to bromine).
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Critical Temperature Control: Maintain the reaction strictly between 38–42 °C for 2 to 2.5 hours. Rationale: Exceeding 45 °C risks oxidative degradation of the unprotected amine, while dropping below 35 °C stalls the kinetics of the second bromination event.
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Self-Validation Checkpoint: Perform a ¹H NMR analysis of the crude product. The self-validating marker is the complete disappearance of the aromatic protons at the 3 and 5 positions.
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Purify via recrystallization. The final yield can reach up to 86.0% with a purity of 95.5% [3]. Verify success by confirming the melting point is exactly 97.1–97.8 °C.
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Downstream Applications in Drug Discovery
2-Amino-3,5-dibromobenzophenone is not an end-product; it is a highly privileged scaffold. Its most notable recent application is in the synthesis of benzylamino-methanones , which are potent inhibitors of Cholesteryl Ester Transfer Protein (CETP) [3].
Pharmacological Pathway Visualization
Downstream application of the scaffold in synthesizing CETP inhibitors for dyslipidemia.
Mechanism of Action in Dyslipidemia
CETP is a glycoprotein responsible for transporting neutral lipids and lipoprotein particles between high-density lipoproteins (HDL) and low-density lipoproteins (LDL). By condensing 2-Amino-3,5-dibromobenzophenone with various aldehydes to form imines, and subsequently reducing them, chemists generate benzylamino-methanones. These compounds bind to CETP, inhibiting its transfer activity. This pharmacological intervention raises "good" HDL cholesterol and lowers "bad" LDL cholesterol, serving as a targeted therapy for dyslipidemia and related cardiovascular disorders [3]. The heavy bromine atoms on the scaffold provide essential lipophilicity and steric bulk required to fit deeply into the hydrophobic binding pocket of the CETP glycoprotein.
References
- Title: 2-Amino-3,5-dibromobenzophenone | C13H9Br2NO - BuyersGuideChem Source: BuyersGuideChem URL
- Title: 2-AMINO-3,5-DIBROMOBENZOPHENONE | 69751-74-2 Source: ChemicalBook URL
- Title: Efficient One-Pot Friedel—Crafts Acylation of Benzene and Its Derivatives with Unprotected Aminocarboxylic Acids in Polyphosphoric Acid Source: ResearchGate URL
